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Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant

potential in oncology research. Overexpression of COX-2 is a frequent characteristic of gastric

cancer and is implicated in carcinogenesis through the production of prostaglandin E2 (PGE2).

[1][2] The COX-2/PGE2 signaling pathway plays a crucial role in promoting tumor cell

proliferation, angiogenesis, invasion, and inhibiting apoptosis.[3][4][5] Therefore, celecoxib
represents a targeted therapeutic strategy for gastric cancer. Xenograft mouse models, where

human gastric cancer cells are implanted into immunodeficient mice, provide an essential in

vivo platform to evaluate the efficacy and mechanisms of action of agents like celecoxib.[2][6]

These models allow for the study of tumor growth dynamics, angiogenesis, and cellular

responses to treatment in a living system.

Mechanism of Action of Celecoxib in Gastric Cancer

Celecoxib exerts its anti-tumor effects primarily by inhibiting the COX-2 enzyme, which

catalyzes the conversion of arachidonic acid to prostaglandins, particularly PGE2.[3] Elevated

PGE2 levels in the tumor microenvironment can promote cancer progression by stimulating cell

proliferation, angiogenesis (through factors like VEGF), and cell survival by up-regulating anti-

apoptotic proteins like Bcl-2.[4][7][8] By blocking COX-2, celecoxib reduces PGE2 production,

thereby inducing apoptosis, suppressing cell proliferation, reducing angiogenesis, and

weakening the invasiveness of gastric cancer cells.[6][9] Studies have shown that celecoxib
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can down-regulate the expression of Bcl-2 and up-regulate caspase-3, key mediators of

apoptosis.[8][10]
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Caption: Celecoxib inhibits COX-2, blocking PGE2-mediated pro-tumorigenic effects.
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The following protocols provide a framework for establishing a gastric cancer xenograft model

and evaluating the efficacy of celecoxib.

Protocol 1: Establishment of a Human Gastric Cancer Xenograft Model

This protocol is based on methodologies used in studies with the SGC-7901 human gastric

cancer cell line.[6][8]

Cell Culture:

Culture human gastric cancer cells (e.g., SGC-7901) in appropriate media (e.g., RPMI-

1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).

Resuspend the cells in PBS at a final concentration of 2 x 10⁷ cells/mL to 5 x 10⁷ cells/mL.

[6][8] Check cell viability using a trypan blue exclusion assay; viability should be >95%.

Animal Handling:

Use 4-6 week old female BALB/c nude mice.[8]

Allow mice to acclimatize for at least one week before the experiment.

Maintain mice in a specific-pathogen-free (SPF) environment with sterile food and water

ad libitum.

Tumor Cell Inoculation:

Inject 0.1 mL to 0.2 mL of the cell suspension (containing 2 x 10⁶ to 5 x 10⁶ cells)

subcutaneously into the right flank or forelimb of each mouse.[6][8]

Tumor Growth Monitoring:
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Monitor the mice daily for tumor formation.

Once tumors are palpable, measure the longest (L) and shortest (W) diameters weekly

using a digital caliper.

Calculate tumor volume (V) using the formula: V = (L x W²) / 2.

When the average tumor volume reaches approximately 80 mm³ or the largest diameter

reaches ~5 mm, randomize the mice into treatment and control groups.[8]

Protocol 2: Administration of Celecoxib

Preparation of Celecoxib Solution:

Celecoxib can be suspended in a vehicle such as gum arabic for oral administration.[6]

Prepare the desired concentration based on the target dosage. Common dosages range

from 10 mg/kg/day to 50 mg/kg/day.[2][11]

Dosing and Administration:

Administer celecoxib or the vehicle control to the respective groups daily via oral gavage.

[6]

The volume of administration is typically 0.1 mL to 0.2 mL per mouse.[6][11]

Continue treatment for the predetermined study duration (e.g., 2-4 weeks).

Monitor animal weight, diet, and general health daily.

Protocol 3: Evaluation of Antitumor Effects

Tumor Growth Inhibition:

Continue to measure tumor volume and mouse body weight weekly throughout the

treatment period.

At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors.
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Immunohistochemistry (IHC) for Proliferation and Angiogenesis:

Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

Section the paraffin blocks (4-5 µm thickness).

Perform IHC staining for:

Proliferation markers: Proliferating Cell Nuclear Antigen (PCNA) or Ki67.[6][12]

Angiogenesis marker: CD34 or CD31 to determine microvessel density (MVD).[6]

Quantify the results by counting positive cells or vessels in multiple high-power fields.

Apoptosis Detection (TUNEL Assay):

Use the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on

paraffin-embedded tumor sections to detect apoptotic cells.[6]

Calculate the apoptotic index (AI) as the percentage of TUNEL-positive cells.
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Experimental Workflow for Celecoxib Efficacy Testing
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Caption: Workflow for assessing celecoxib's effect in a gastric cancer xenograft model.
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Data Presentation
The following tables summarize quantitative data from studies evaluating celecoxib in gastric

cancer models.

Table 1: Effect of Celecoxib on Tumor Growth in Xenograft Models

Gastric
Cancer
Cell Line

Treatmen
t Group

Dosage Duration

Tumor
Volume
Inhibition
(%)

Tumor
Weight
Reductio
n (%)

Referenc
e

SGC-7901 Celecoxib
Not

specified
>2 weeks

Significant

(P < 0.01)

Not

Reported
[6]

SGC-

7901/DDP

(Cisplatin-

resistant)

Celecoxib

+ Cisplatin

Not

specified

Not

specified

Augmented

vs.

Cisplatin

alone

Not

Reported
[12]

MNNG-

induced

(Rat

Model)

Celecoxib
10

mg/kg/day
40 weeks

Reduced

Incidence

(18.8% vs

75%)

Reduced

Mean

Volume

(2.4 vs

2805 mm³)

[2]

MNNG-

induced

(Rat

Model)

Celecoxib
20

mg/kg/day
40 weeks

Reduced

Incidence

(31.3% vs

75%)

Lower

Tumor

Multiplicity

[2]

Table 2: Cellular and Molecular Effects of Celecoxib Treatment
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Gastric
Cancer
Model

Parameter
Control
Group

Celecoxib
Group

P-value Reference

SGC-7901

Xenograft

Proliferation

Index (%)
Higher Lower < 0.05 [6]

SGC-7901

Xenograft

Apoptosis

Index (%)
Lower Higher < 0.05 [6]

SGC-7901

Xenograft

Microvessel

Density

(MVD)

Higher Reduced < 0.01 [6]

SGC-7901

Xenograft

Bcl-2

Expression
Higher

Down-

regulated
< 0.05 [8]

SGC-7901

Xenograft

Caspase-3

Expression
Lower Up-regulated < 0.05 [8]

SGC-7901

Xenograft

VEGF-C

Expression
Higher Inhibited Not specified [8]

MNNG-

induced (Rat

Model)

Tumor PGE2

Levels
Higher

Reduced (not

significant)
> 0.05 [2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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